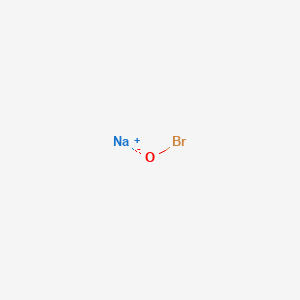

Acide 2-amino-3-hydroxy-3-phénylpropanoïque xhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- PGE2 joue un rôle crucial dans divers processus physiologiques, notamment l'induction du travail, le ramollissement du col de l'utérus et la contraction utérine pendant l'accouchement. Elle est également utilisée pour gérer la maladie trophoblastique gestationnelle .

Prostaglandine E2 (PGE2) : est une substance naturelle aux propriétés oxytociques. Elle a été synthétisée pour la première fois en 1970 et approuvée pour un usage médical aux États-Unis en 1977.

Applications De Recherche Scientifique

- PGE2 has diverse biological functions, including:

- Regulating inflammation responses.

- Influencing the reproductive system.

- Affecting the digestive system, immune system, and cardiovascular system.

- Researchers explore its potential therapeutic applications in medicine, chemistry, and industry .

Mécanisme D'action

Target of Action

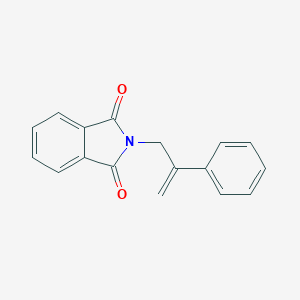

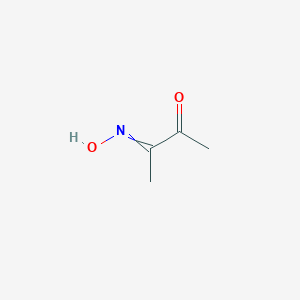

2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as β-phenylserine, is a physiologically important α-amino acid

Biochemical Pathways

2-Amino-3-hydroxy-3-phenylpropanoic acid is involved in the metabolism of L-threonine . L-Threonine aldolase has been reported to catalyze the condensation of glycine (Gly) and benzaldehyde to afford this compound . This reaction also occurs nonenzymatically in aqueous alkaline media .

Analyse Biochimique

Biochemical Properties

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .

Cellular Effects

It has been shown to stimulate protein synthesis in tissue , suggesting that it may have a role in protein metabolism and cellular growth.

Metabolic Pathways

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is involved in the metabolic pathway of L-threonine . It interacts with the enzyme phenylalanine racemase in this pathway

Méthodes De Préparation

- La synthèse du PGE2 commence par l'activation de l'acide arachidonique (AA) par l'enzyme phospholipase A2 .

- L'AA est ensuite oxygéné par les enzymes cyclooxygénases (COX) pour former des endopéroxydes de prostaglandines .

- Plus précisément, la prostaglandine G2 (PGG2) est modifiée par la partie peroxydase de la COX pour produire la prostaglandine H2 (PGH2) , qui est ensuite convertie en PGE2 .

Analyse Des Réactions Chimiques

- PGE2 subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions sont spécifiques à chaque transformation.

- Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique et des matières premières.

Applications de la recherche scientifique

- PGE2 possède diverses fonctions biologiques, notamment :

- La régulation des réponses inflammatoires.

- L'influence sur le système reproducteur.

- L'impact sur le système digestif, le système immunitaire et le système cardiovasculaire.

- Les chercheurs explorent ses applications thérapeutiques potentielles en médecine, en chimie et dans l'industrie .

Mécanisme d'action

- PGE2 exerce ses effets en se liant et en activant le récepteur de la prostaglandine E2 .

- Cette activation conduit à :

- Le ramollissement du col de l'utérus.

- La dilatation des vaisseaux sanguins.

- La contraction utérine pendant le travail et l'accouchement.

Comparaison Avec Des Composés Similaires

- PGE2 est unique parmi les prostaglandines en raison de ses interactions spécifiques avec les récepteurs et de ses effets physiologiques.

- Des composés similaires incluent d'autres prostaglandines (telles que PGE1, PGF2α) et des médiateurs lipidiques apparentés.

Propriétés

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)